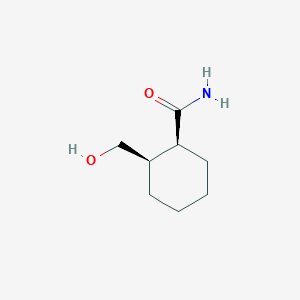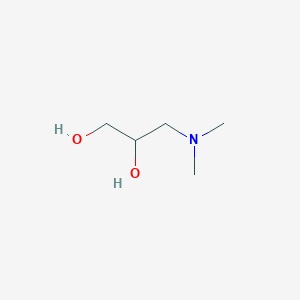
3-(Dimethylamino)-1,2-propanediol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(Dimethylamino)-1,2-propanediol and related compounds involves several chemical pathways. For instance, an alternative route for 1,3-propanediol production, related to 3-(Dimethylamino)-1,2-propanediol, from vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst has been investigated. This process demonstrates the versatility of synthesis methods available for compounds within this chemical family (Zheng et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds, such as (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one, has been characterized, showing that the 3-(dimethylamino)prop-2-en-1-one unit is approximately planar. This highlights the structural versatility and complexity of compounds within this chemical space (Ghorab et al., 2012).
Chemical Reactions and Properties
The reactivity of 3-(Dimethylamino)-1,2-propanediol is showcased by its esterification with boric acid, where esters with different mole ratios were formed, demonstrating the compound's ability to engage in complex chemical reactions and form stable esters (Oi et al., 1992).
Physical Properties Analysis
The physical properties of donor and acceptor polymers derived from compounds related to 3-(Dimethylamino)-1,2-propanediol have been studied, revealing insights into the spectral, thermal, and mechanical properties influenced by electron-donor-acceptor interactions. This demonstrates the importance of physical properties in understanding the behavior of these compounds under different conditions (Ohno & Kumanotani, 1979).
Chemical Properties Analysis
The chemical properties of 3-(Dimethylamino)-1,2-propanediol are highlighted by its interaction with boric acid, forming stable esters that vary in stability based on the electronegativity of the anchor moiety. This study of ester formations and their stability provides valuable insights into the compound's chemical behavior and potential applications (Oi et al., 1992).
Wissenschaftliche Forschungsanwendungen
Application in Dyeing Polyester Fabrics
- Scientific Field : Polymer Science
- Summary of Application : 3-Dimethylamino-1-Arylpropenones, which can be synthesized from 3-(Dimethylamino)-1,2-propanediol, are used as disperse dyes for dyeing polyester fabrics .
- Methods of Application : The disperse dyes are applied to polyester materials at 2% shade, either with or without using carriers, at different dyeing temperatures (70, 90, and 100 °C) .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
Application in Synthesis of Thermo- and pH-Responsive Polymers
- Scientific Field : Polymer Chemistry
- Summary of Application : 3-(Dimethylamino)-1,2-propanediol is used as a comonomer to impart pH-sensitivity to hydrogels based on acrylic monomers .
- Methods of Application : Thermo- and pH-responsive poly (N - [3- (diethylamino)propyl]methacrylamide)s were synthesized by free radical polymerization and RAFT polymerization .
- Results or Outcomes : The phase separation temperatures decreased as pH increased. The radii of molecules of poly (N - [3- (diethylamino)propyl]methacrylamide) obtained by RAFT polymerization at this temperature at the onset and end of the phase separation interval were lower than ones for samples synthesized by conventional free radical polymerization .
Application in Personal Care Products
- Scientific Field : Cosmetics and Personal Care
- Summary of Application : 3-Dimethylaminopropylamine (DMAPA), which can be synthesized from 3-(Dimethylamino)-1,2-propanediol, is used in personal care products .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
Application in Synthesis of Agrochemicals and Surfactants
- Scientific Field : Agricultural Chemistry and Industrial Chemistry
- Summary of Application : 3-(Dimethylamino)-1,2-propanediol is used as an intermediate in the synthesis of agrochemicals and surfactants .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
Application in Water Treatment Chemicals
- Scientific Field : Environmental Chemistry
- Summary of Application : 3-(Dimethylamino)-1,2-propanediol is used in water treatment chemicals .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
Application in Synthesis of Pharmaceuticals
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 3-Dimethylaminopropane-1-ol, which can be synthesized from 3-(Dimethylamino)-1,2-propanediol, is used in the synthesis of pharmaceuticals .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(dimethylamino)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2)3-5(8)4-7/h5,7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHUGYTOGXZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883509 | |
| Record name | 1,2-Propanediol, 3-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1,2-propanediol | |
CAS RN |
623-57-4 | |
| Record name | 3-(Dimethylamino)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-1,2-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethylamino)-1,2-propanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 3-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediol, 3-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-dimethylaminopropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIMETHYLAMINO)-1,2-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/054QW4ZAMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



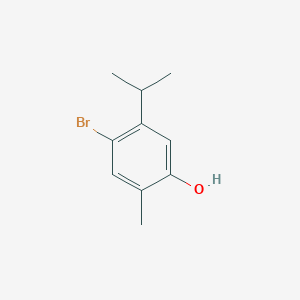
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)

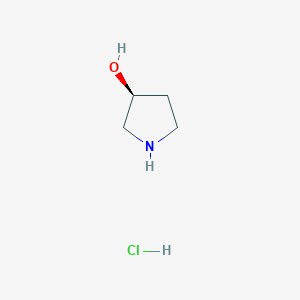
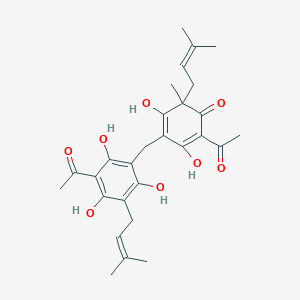
![(2E,6E)-2,6-bis[(2E)-3-(2-methoxyphenyl)-2-propenylidene]-4-methylcyclohexanone](/img/structure/B51952.png)
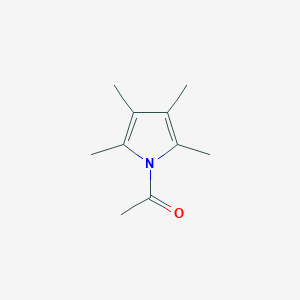
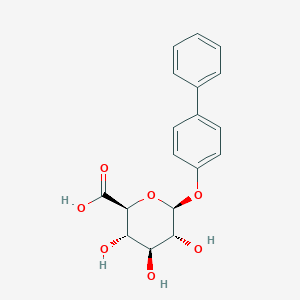
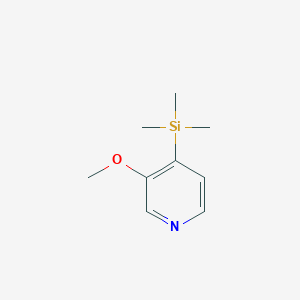

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)
